molecular formula C13H9FO B1450105 3-Fluoro-5-phenylbenzaldehyde CAS No. 1645949-36-5

3-Fluoro-5-phenylbenzaldehyde

Cat. No.: B1450105
CAS No.: 1645949-36-5
M. Wt: 200.21 g/mol
InChI Key: NCNRXKNIBDXCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-phenylbenzaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-phenylbenzaldehyde typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as hydrogen fluoride (HF) or a fluorinating agent like Selectfluor is used. The reaction conditions often require a catalyst and controlled temperature to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-phenylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 3-Fluoro-5-phenylbenzoic acid.

    Reduction: 3-Fluoro-5-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-phenylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-phenylbenzaldehyde involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the benzaldehyde, affecting its reactivity and interaction with enzymes or receptors. The compound may act as an inhibitor or activator in biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

    3-Fluorobenzaldehyde: Lacks the phenyl group at the 5-position.

    5-Phenylbenzaldehyde: Lacks the fluorine atom at the 3-position.

    3-Chloro-5-phenylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 3-Fluoro-5-phenylbenzaldehyde is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly alter its chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-fluoro-5-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRXKNIBDXCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-phenylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-phenylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-phenylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-phenylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-phenylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-phenylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.